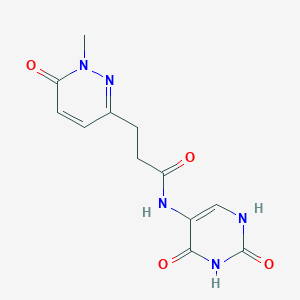
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide" is a hybrid molecule that appears to be closely related to a class of compounds with potential anticonvulsant activity. These compounds are synthesized by combining chemical fragments of clinically relevant antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide. The design of these molecules aims to create new therapeutic agents that can effectively manage seizures .
Synthesis Analysis
The synthesis of related compounds involves the coupling reaction of specific propanoic or butanoic acids with substituted benzylamines or other amines in the presence of a coupling reagent like N,N-carbonyldiimidazole (CDI). This process results in a library of compounds with varying anticonvulsant properties. The synthesis is confirmed by spectral data acquired through techniques such as (1)H NMR, (13)C NMR, and LC-MS . Additionally, a copper-catalyzed cascade reaction has been used to synthesize dihydropyrimidin-4-ones, which are structurally related to the compound .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrimidinone or dihydropyrimidinone ring, which is a common feature in several antiepileptic drugs. The hybrid molecules are designed to incorporate the pharmacophoric elements of existing AEDs, which may contribute to their anticonvulsant activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include alkyne-azide cycloaddition, formation of ketenimine intermediates, intramolecular nucleophilic addition, and subsequent rearrangement. These reactions are facilitated by catalysts such as copper and are performed under mild conditions to achieve high yields .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been evaluated for their anticonvulsant activity in various preclinical seizure models. These studies have shown that certain compounds exhibit broad spectra of activity and favorable safety profiles, as indicated by their protective indexes in animal tests . Additionally, some compounds have been assessed for their herbicidal activity, although this is not directly related to the compound .
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has highlighted the herbicidal potential of compounds with structures related to N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide. For instance, studies on similar pyrimidin and pyridazin derivatives have shown effectiveness in controlling weed growth, providing insights into the development of new herbicides with specific modes of action (Liu et al., 2008).
Synthesis and Structural Analysis
The synthesis of heterocyclic compounds incorporating pyrimidin and pyridazin rings has been extensively studied, showcasing a variety of methodologies including multicomponent reactions and cyclization strategies. These studies not only contribute to the field of synthetic organic chemistry but also pave the way for the discovery of compounds with potential biological activities (Hulme et al., 2008).
Pharmacological Applications
Research into compounds structurally related to this compound has also touched on their potential pharmacological benefits. Some derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and anticonvulsant activities, demonstrating the broad applicability of this chemical scaffold in drug development (Kamiński et al., 2015).
Antimicrobial and Antioxidant Properties
Several studies have synthesized derivatives and evaluated their antimicrobial and antioxidant activities. These compounds have shown promise in combating microbial infections and oxidative stress, highlighting their potential in addressing various health-related challenges (Dey et al., 2022).
Propiedades
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-17-10(19)5-3-7(16-17)2-4-9(18)14-8-6-13-12(21)15-11(8)20/h3,5-6H,2,4H2,1H3,(H,14,18)(H2,13,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYLQFODICVHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(indolin-1-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2547114.png)

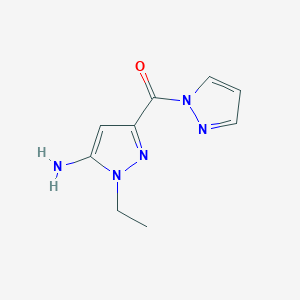
![7-acetyl-2-((3-nitrobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2547118.png)
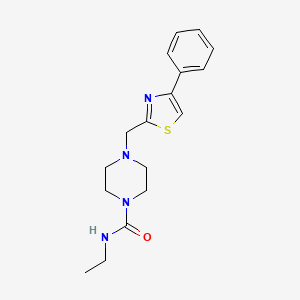
![Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B2547120.png)
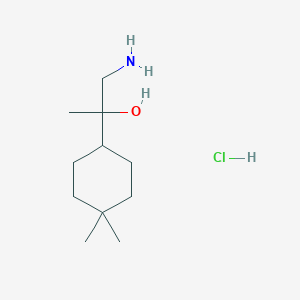
![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)
![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2547129.png)
![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2547130.png)
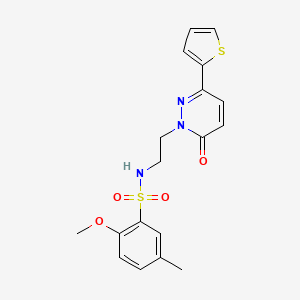
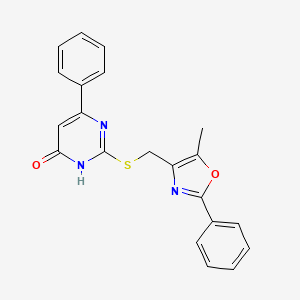
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)